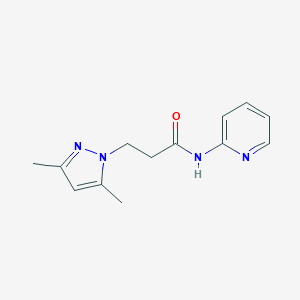

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide

Description

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-9-11(2)17(16-10)8-6-13(18)15-12-5-3-4-7-14-12/h3-5,7,9H,6,8H2,1-2H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCGOCFKWPYTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NC2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Coupling with Pyridine: The dimethyl-substituted pyrazole is then coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Formation of the Propanamide Linker: Finally, the propanamide linker is introduced through an amide bond formation reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Applications De Recherche Scientifique

Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate amides or pyridine derivatives. A common method includes heating a mixture of 3,5-dimethylpyrazole and N-(2-pyridinyl)propanamide in a solvent like dimethylformamide (DMF) under controlled conditions. This process yields the desired compound with a notable purity level suitable for further biological evaluations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that pyrazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that at an IC50 value of 15.4 µM, the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Evaluation

In a separate study assessing anti-inflammatory properties, researchers administered the compound in a murine model of inflammation. The results demonstrated a marked reduction in paw edema compared to control groups, suggesting effective anti-inflammatory activity .

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparaison Avec Des Composés Similaires

Structural Comparison with Pyrazole-Containing Analogues

Key Compounds:

4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18) Structural Differences: Incorporates a sulfonamide group attached to a benzene ring, absent in the target compound. Synthesis: Synthesized via refluxing hydrazide with 2,4-pentanedione in propan-2-ol under acidic conditions .

Taranabant (CAS 701977-09-5) Structural Differences: Contains a trifluoromethylpyridinyl group, chlorophenyl, and cyanophenyl substituents instead of pyrazole and 2-pyridinyl groups. Pharmacological Role: Approved for obesity treatment, highlighting the therapeutic relevance of propanamide derivatives.

Comparison with Triazole-Modified Derivatives

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-pyridinyl)propanamide (CAS 942033-80-9)

- Core Heterocycle : Replaces pyrazole with a 1,2,4-triazole ring.

- Implications : Triazoles differ in nitrogen atom positioning, altering electronic distribution and hydrogen-bonding capacity. This may affect target binding affinity or metabolic stability compared to the pyrazole-based target compound .

3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide

- Structural Complexity : Features a fused triazolo-pyridazine ring system and a methylsulfanylphenyl group.

- Properties : Increased molecular complexity may enhance binding specificity but reduce solubility. The methylsulfanyl group contributes to lipophilicity, influencing pharmacokinetics .

Pharmacological Activity and Therapeutic Potential Relative to Similar Compounds

Activité Biologique

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide is . The structure features a pyrazole ring attached to a propanamide group and a pyridine moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies : Compounds related to this structure have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide | MCF7 | 12.50 |

| Related compound | A549 | 26.00 |

| Related compound | Hep-2 | 17.82 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, potentially reducing inflammation in various models .

Antimicrobial Effects

Preliminary studies have also suggested that compounds with similar pyrazole structures possess antimicrobial activities against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The mechanisms underlying the biological activities of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide likely involve:

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : The interaction with various receptors could lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical settings:

- Study on Anticancer Activity : A comprehensive study evaluated the cytotoxic effects of various pyrazole derivatives on multiple cancer cell lines, identifying significant growth inhibition and apoptosis induction .

- Anti-inflammatory Studies : Research demonstrated that certain pyrazole compounds significantly reduced pro-inflammatory cytokine levels in animal models of arthritis .

Q & A

Q. What synthetic routes are recommended for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide, and how can reaction conditions be optimized?

A stepwise approach involves coupling 3,5-dimethylpyrazole with a propanamide backbone functionalized with a pyridinyl group. Key steps include:

- Nucleophilic substitution : Reacting 3,5-dimethylpyrazole with a brominated propanamide intermediate under reflux in anhydrous THF using NaH as a base .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of pyrazole to brominated intermediate) and reaction time (12–16 hours) to minimize byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >85% purity .

Q. What analytical techniques are critical for structural validation of this compound?

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–N = 1.34–1.37 Å) and dihedral angles (e.g., pyrazole-pyridine coplanarity ≈1.87°) .

- NMR spectroscopy :

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (pyrazole C=N) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈4.1 eV), indicating nucleophilic reactivity at the pyridinyl nitrogen .

- Molecular docking : Simulates interactions with biological targets (e.g., kinases) by analyzing hydrogen bonds between the pyridinyl group and active-site residues (e.g., Asp86 in c-Src kinase) .

- Solvent effects : Polarizable continuum models (PCM) show enhanced solubility in DMSO due to dipole-dipole interactions .

Q. How should researchers address contradictions in crystallographic data, such as hydrogen bonding discrepancies?

- Multi-technique validation : Compare XRD data with solid-state NMR or Raman spectroscopy to confirm intermolecular N–H⋯N/O interactions .

- Data refinement : Use software like SHELXL to adjust thermal parameters and occupancy rates, reducing R-factor values to <0.05 .

- Temperature control : Collect data at 100 K (vs. 293 K) to minimize thermal motion artifacts .

Q. What strategies are effective for studying the compound’s potential in materials science or medicinal chemistry?

- Coordination chemistry : Screen for metal complexes (e.g., with Cu²⁺ or Zn²⁺) to assess catalytic or antimicrobial activity. Evidence from analogous pyrazolyl-pyridinyl complexes shows MIC values of 2–5 µM against E. coli .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methyl groups with halogens) and test cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (>200°C decomposition) for material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.